MSC2363318A, also known as M2698, is a novel compound characterized as a potent dual inhibitor of p70S6K (ribosomal protein S6 kinase) and Akt (protein kinase B). This compound has garnered attention for its potential in targeting the dysregulated phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which is implicated in approximately 30% of human cancers. The ability of MSC2363318A to cross the blood-brain barrier enhances its therapeutic appeal, particularly for central nervous system malignancies and tumors exhibiting PAM pathway dysregulation .
MSC2363318A was developed as part of ongoing research into effective cancer therapies that can overcome the limitations of existing mTOR inhibitors. It is classified as an adenosine triphosphate (ATP) competitive inhibitor, selectively targeting p70S6K and Akt1/3. The compound has been evaluated in various preclinical models and is undergoing clinical trials to assess its efficacy and safety in patients with advanced cancer .
The synthesis of MSC2363318A involves multi-step organic reactions, typically starting from readily available chemical precursors. The synthetic route includes several key transformations such as:
The molecular formula of MSC2363318A is , with a molecular weight of approximately 449.85 g/mol. The compound features a complex structure that includes:
The structural representation can be visualized using molecular modeling software, which aids in understanding the interactions with target kinases .
MSC2363318A exhibits a mechanism of action primarily through its inhibition of p70S6K and Akt pathways. The chemical reactions involved include:
These reactions highlight the compound's potential to disrupt cancer cell signaling pathways effectively .
The mechanism by which MSC2363318A exerts its effects involves dual inhibition:
This dual inhibition is particularly significant as it addresses the resistance mechanisms commonly observed in cancer therapies targeting the PI3K/Akt/mTOR pathway .
MSC2363318A possesses several notable physical chemical properties:
These properties contribute to its pharmacokinetic profile, including an appropriate absorption rate and distribution within biological systems .
MSC2363318A is primarily being investigated for its applications in oncology, particularly against tumors with dysregulated PAM pathways. Its potential uses include:
The unique properties of MSC2363318A position it as a promising candidate for further development in targeted cancer therapies aimed at overcoming resistance mechanisms inherent in current treatment modalities.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: